O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate
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Overview
Description
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate, also known as BP-LA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biology.
Mechanism Of Action
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant response elements (AREs) in the body.
Biochemical And Physiological Effects
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has been found to have a number of biochemical and physiological effects in the body. Studies have shown that O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages And Limitations For Lab Experiments
One advantage of using O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, research could focus on the development of new synthetic analogs of O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate with improved solubility and bioavailability. Finally, studies could investigate the potential of O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate as a tool for studying the mechanisms of apoptosis and oxidative stress in the body.
Synthesis Methods
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate is synthesized by the condensation reaction between 4-phenylazo-N-benzoylaniline and beta-phenyllactic acid. This reaction is catalyzed by a mild acid, and the resulting product is purified through recrystallization.
Scientific Research Applications
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
133658-51-2 |
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Product Name |
O-(alpha-(Benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Molecular Formula |
C31H25N3O5 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(2S)-2-[(E)-2-benzamido-3-(4-phenyldiazenylphenyl)prop-2-enoyl]oxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H25N3O5/c35-29(24-12-6-2-7-13-24)32-27(31(38)39-28(30(36)37)21-22-10-4-1-5-11-22)20-23-16-18-26(19-17-23)34-33-25-14-8-3-9-15-25/h1-20,28H,21H2,(H,32,35)(H,36,37)/b27-20+,34-33?/t28-/m0/s1 |
InChI Key |
SUUBCCOJQFWJFI-UEZAZLIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC(=O)/C(=C\C2=CC=C(C=C2)N=NC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C(=CC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
synonyms |
BAPACPL O-(alpha-(benzoylamino)-4-(phenylazo)cinnamoyl)-beta-phenyllactate |
Origin of Product |
United States |
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